MMP-9/MMP-13阻害剤I

説明

“MMP-9/MMP-13 Inhibitor I” is a cell-permeable inhibitor of matrix metalloproteinases (MMPs) that most potently inhibits MMP-9 and MMP-13 . It less effectively inhibits MMP-1, MMP-3, and MMP-7 . It controls the biological activity of MMP-9/MMP-13 and is primarily used for Protease Inhibitors applications .

Synthesis Analysis

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . Unfortunately, to date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA . The new MMP-9 inhibitor 1- {4- [ (4-chlorobenzoyl)amino]phenyl}sulfonyl-L-proline, with a theoretical inhibition constant of IC 50 = 4 × 10 5 M, was constructed on the basis of structural requirements for selective inhibitors of gelatinases .

Molecular Structure Analysis

MMP-9, a member of the gelatinase B family, is characterized as one of the most intricate MMPs . The crucial involvement of MMP-9 in extracellular matrix (ECM) remodeling underscores its significant correlation with each stage of cancer pathogenesis and progression .

Chemical Reactions Analysis

MMP-9/MMP-13 Inhibitor I is a potent inhibitor of MMP-9 and MMP-13 . It inhibits MMP-1 and MMP-3 at much higher concentrations .

Physical And Chemical Properties Analysis

MMP-9/MMP-13 Inhibitor I is a solid substance . It is soluble in methanol (1 mg/mL) and DMSO (100 mg/mL) .

科学的研究の応用

プロテアーゼ阻害

この阻害剤は、MMP-9およびMMP-13に対して高い効力を有することが知られており、両酵素に対してIC50は900pMです。 また、より高濃度ではMMP-1、MMP-3、MMP-7も阻害します .

計算手法によるメカニズム研究

MMP-9/MMP-13阻害剤Iのような阻害剤によるMMP-9阻害のメカニズムを理解するために、分子ドッキング、量子力学/分子力学計算、および分子動力学シミュレーションが用いられています .

作用機序

MMP-9 and MT1-MMP directly regulate angiogenesis, while some studies indicate a role for MMP-2 as well . Tumor angiogenesis and growth is reduced in MMP-2 knockout mice . Recent advances in the development of selective MMP inhibitors have included unique modes of action for inhibiting MMPs implicated in angiogenesis (MMP-2, MMP-9, and MT1-MMP) .

将来の方向性

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . Unfortunately, to date, there is no effective MMP-9 inhibitor that passes the clinical trials and is approved by the FDA . This review primarily focuses on exploring the diverse strategies employed in the design and advancement of MMP-9 inhibitors, along with their anticancer effects and selectivity . Improved methods for high throughput screening and drug design have led to identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles .

特性

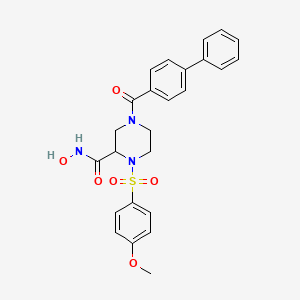

IUPAC Name |

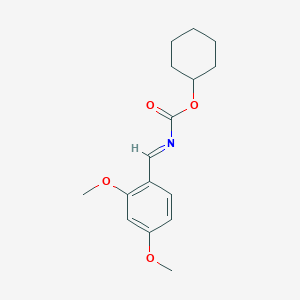

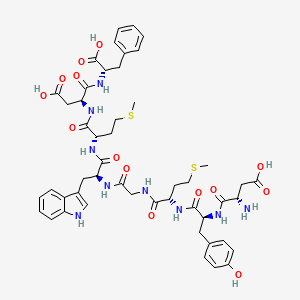

N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-phenylbenzoyl)piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6S/c1-34-21-11-13-22(14-12-21)35(32,33)28-16-15-27(17-23(28)24(29)26-31)25(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14,23,31H,15-17H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZZWRQJKQVMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2C(=O)NO)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1639626.png)

![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)

![2-(4-Nitropyrazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1639639.png)

![2-Bromo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one](/img/structure/B1639655.png)

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3,3-diphenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1639666.png)